molecular formula C14H20N4S B5708164 N-[(5-ethyl-2-thienyl)methylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine

N-[(5-ethyl-2-thienyl)methylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine

Cat. No. B5708164
M. Wt: 276.40 g/mol
InChI Key: UOGUQCBEBHEPOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-ethyl-2-thienyl)methylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine, also known as ETDT, is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. ETDT belongs to the class of compounds known as azatricyclic ligands and has been found to exhibit a wide range of biological activities.

Mechanism of Action

N-[(5-ethyl-2-thienyl)methylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine exerts its biological activities through its interaction with various molecular targets. It has been found to act as a cholinesterase inhibitor, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been found to improve cognitive function and memory. N-[(5-ethyl-2-thienyl)methylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine has also been found to have neuroprotective effects, which may be due to its ability to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects
N-[(5-ethyl-2-thienyl)methylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various tumor cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to exhibit antiviral activity against herpes simplex virus and hepatitis B virus. N-[(5-ethyl-2-thienyl)methylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine has been found to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[(5-ethyl-2-thienyl)methylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine is its wide range of biological activities, which makes it a potential candidate for the treatment of various diseases. It also has a low toxicity profile, which makes it a safer alternative to other therapeutic agents. However, one of the limitations of N-[(5-ethyl-2-thienyl)methylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of N-[(5-ethyl-2-thienyl)methylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine. One direction is to optimize the synthesis method to produce higher yields and purity. Another direction is to further investigate the potential therapeutic applications of N-[(5-ethyl-2-thienyl)methylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, future research could focus on improving the solubility of N-[(5-ethyl-2-thienyl)methylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine to make it more suitable for in vivo administration.

Synthesis Methods

N-[(5-ethyl-2-thienyl)methylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine can be synthesized using a multistep process that involves the reaction of 2-ethylthiophene-5-carboxaldehyde with guanidine to form the intermediate 2-ethylthiophene-5-carboximidamide. This intermediate is then reacted with 1,3-diaminopropane to form N-[(5-ethyl-2-thienyl)methylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine. The synthesis of N-[(5-ethyl-2-thienyl)methylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine has been optimized to produce high yields and purity.

Scientific Research Applications

N-[(5-ethyl-2-thienyl)methylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial activities. It has also been shown to have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. N-[(5-ethyl-2-thienyl)methylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine has been found to act as a cholinesterase inhibitor, which makes it a potential candidate for the treatment of Alzheimer's disease. It has also been found to have neuroprotective effects, which makes it a potential candidate for the treatment of Parkinson's disease.

properties

IUPAC Name

1-(5-ethylthiophen-2-yl)-N-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4S/c1-2-12-3-4-13(19-12)5-15-14-6-16-9-17(7-14)11-18(8-14)10-16/h3-5H,2,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGUQCBEBHEPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C=NC23CN4CN(C2)CN(C3)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-ethylthiophen-2-yl)-N-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine

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